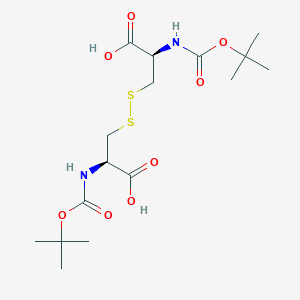

(Boc-Cys-OH)2

Description

Contextualization within Amino Acid and Peptide Chemistry

Peptide synthesis is a cornerstone of biochemical and pharmaceutical research, enabling the creation of custom peptides for a vast range of applications. The process involves the sequential coupling of amino acids via the formation of amide (peptide) bonds. creative-peptides.com A fundamental challenge in this process is the presence of multiple reactive functional groups on each amino acid, including the α-amino group, the α-carboxyl group, and various side-chain functionalities. rsc.org

To ensure that peptide bonds form only between the desired carboxyl and amino groups, a strategy of temporary "protection" is employed. creative-peptides.com Protecting groups are reversibly attached to reactive sites, rendering them inert during the coupling reaction. (Boc-Cys-OH)₂ exemplifies this principle; it is a derivative of L-cysteine, a sulfur-containing amino acid notable for its highly reactive thiol (-SH) side chain. rsc.orgbachem.com By protecting the α-amino groups with Boc and having the thiol groups already oxidized into a stable disulfide bridge, (Boc-Cys-OH)₂ serves as a stable, ready-to-use unit for incorporation into a growing peptide chain. sigmaaldrich.comsigmaaldrich.com

Significance of Protected Cysteine Derivatives in Chemical Biology Research

Cysteine holds a unique and vital position in the structure and function of peptides and proteins. rsc.org The thiol side chain of cysteine is highly nucleophilic and susceptible to oxidation. rsc.orgresearchgate.net This reactivity allows two cysteine residues to form a covalent disulfide bond (-S-S-), a linkage critical for stabilizing the three-dimensional, biologically active conformations of many peptides and proteins, such as hormones and enzymes. rsc.orgbachem.com

However, this inherent reactivity also presents significant challenges during chemical synthesis. The unprotected thiol group is prone to undesired side reactions, including alkylation and premature oxidation, which can lead to impurities and failed syntheses. rsc.orgresearchgate.net Therefore, the protection of the cysteine thiol group is mandatory for the controlled synthesis of cysteine-containing peptides. bachem.com

Protected cysteine derivatives are indispensable for:

Preventing Side Reactions: They shield the reactive thiol group, ensuring the integrity of the peptide chain during synthesis. rsc.org

Controlled Disulfide Bond Formation: In the synthesis of complex peptides with multiple disulfide bridges, different protecting groups can be used to orchestrate the specific and sequential formation of the correct linkages. bachem.compeptide.com

Synthesis of Peptide Conjugates: The unique reactivity of the cysteine thiol makes it a prime target for site-specific modification of proteins, a process known as bioconjugation. rsc.orgresearchgate.net

(Boc-Cys-OH)₂, as a protected dimer, is a key reagent that facilitates these advanced synthetic strategies, enabling researchers to construct complex biomolecules with high fidelity.

Overview of the Boc Protecting Group Strategy in Peptide Synthesis

The tert-butyloxycarbonyl (Boc) protecting group strategy is a classical and robust method used in solid-phase peptide synthesis (SPPS). seplite.com In this approach, the Nα-amino group of the incoming amino acid is protected by the Boc group. This group is stable to the basic or neutral conditions used for peptide bond formation but is readily cleaved under moderately acidic conditions. creative-peptides.comamericanpeptidesociety.org

The typical Boc-SPPS cycle involves the following steps:

Deprotection: The Nα-Boc group of the resin-bound peptide is removed using an acid, most commonly trifluoroacetic acid (TFA) diluted in dichloromethane (B109758) (DCM). seplite.compeptide.com

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base to free the terminal amine for the next coupling step. peptide.com

Coupling: The next Boc-protected amino acid is activated and coupled to the N-terminus of the peptide chain. seplite.com

This cycle is repeated for each amino acid in the sequence. Side-chain functional groups are typically protected with groups that are stable to TFA but can be removed at the end of the synthesis by a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). seplite.compeptide.com This differential acid lability is the cornerstone of the Boc/Bzl (benzyl) protection scheme. peptide.com (Boc-Cys-OH)₂ is specifically designed for compatibility with this synthetic methodology. sigmaaldrich.comsigmaaldrich.com

Interactive Table 2: Comparison of Boc and Fmoc Peptide Synthesis Strategies

| Feature | Boc Strategy | Fmoc Strategy |

|---|---|---|

| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Condition | Moderately acidic (e.g., TFA) americanpeptidesociety.org | Mildly basic (e.g., piperidine) creative-peptides.com |

| Side-Chain Protection | Strong acid-labile (e.g., Benzyl-based) | Mild acid-labile (e.g., t-Butyl-based) slideshare.net |

| Final Cleavage | Strong acid (e.g., HF, TFMSA) peptide.com | Mild acid (e.g., TFA) slideshare.net |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-[[(2R)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O8S2/c1-15(2,3)25-13(23)17-9(11(19)20)7-27-28-8-10(12(21)22)18-14(24)26-16(4,5)6/h9-10H,7-8H2,1-6H3,(H,17,23)(H,18,24)(H,19,20)(H,21,22)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDQAZHYHAOTKR-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSSCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10389-65-8 | |

| Record name | N,N′-Bis(tert-butoxycarbonyl)-L-cystine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10389-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-bis[tert-butoxycarbonyl]-L-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Strategies for Boc Cys Oh 2 and Its Derivatives

Solid-Phase Peptide Synthesis (SPPS) Approaches Utilizing Boc Chemistry

The tert-butoxycarbonyl (Boc) strategy has been a foundational method in SPPS since its development rsc.org. It involves protecting the α-amino group with the acid-labile Boc group.

The Boc strategy is compatible with a range of solid supports, each offering specific advantages for peptide synthesis.

Merrifield resin (chloromethylated polystyrene): This was one of the earliest resins used and is suitable for Boc SPPS, typically employing a low-percentage cross-linked polystyrene backbone rsc.org.

Hydroxymethyl Polystyrene resins : These resins, often functionalized with linkers like PAM (phenylacetamidomethyl), are also commonly used in Boc SPPS. The choice of resin and linker influences the cleavage conditions required for the final peptide rsc.orgbiosynth.com.

PAM resins : These resins provide acid-labile linkages, allowing for cleavage of the peptide from the resin under conditions that also remove side-chain protecting groups, often using hydrofluoric acid (HF) rsc.orgbiosynth.com.

MBHA (4-Methylbenzhydrylamine) resins : MBHA resins are used to synthesize peptides with a C-terminal amide. They are cleaved under strong acidic conditions, such as using trifluoroacetic acid (TFA) rsc.orgnih.gov.

Protecting the cysteine thiol group is critical to prevent oxidation or alkylation during peptide assembly. Orthogonal protecting groups can be selectively removed in the presence of other protecting groups, allowing for controlled disulfide bond formation.

Mob (4-Methoxybenzyl) and Mbzl (4-Methylbenzyl) : These are commonly used thiol protecting groups in Boc-based SPPS. They are stable to the repetitive acidolysis of the Boc group removal but are cleaved during the final HF cleavage step bachem.com. Mbzl is noted for its greater stability during repetitive acidolysis, making it suitable for synthesizing longer peptides bachem.comrsc.org.

Acm (Acetamidomethyl) : This group is stable to acidolysis and is typically removed by iodine or other oxidative conditions that also promote disulfide bond formation bachem.comrsc.org. It is orthogonal to acid-labile groups like Boc.

Trt (Trityl) : While more commonly associated with Fmoc SPPS, Trt can also be used. It is generally removed by TFA, making it orthogonal to Boc if specific cleavage strategies are employed rsc.orgsigmaaldrich.com.

Phacm (Phenylacetamidomethyl) and Msbh (4-Methylsulfhydrylbenzyl) : These are less commonly cited but represent other options for thiol protection, aiming for orthogonality in specific synthetic schemes rsc.orgrsc.orgnih.gov.

The selection of these groups allows for the synthesis of peptides with free thiols or the controlled formation of disulfide bonds, either on-resin or after cleavage researchgate.netrsc.orgsigmaaldrich.com.

The final stages of Boc SPPS involve cleaving the peptide from the solid support and removing all protecting groups.

Hydrofluoric Acid (HF) : Historically, anhydrous HF has been the reagent of choice for cleaving peptides synthesized using the Boc strategy. HF simultaneously removes the peptide from the resin and cleaves acid-labile side-chain protecting groups, including benzyl-based thiol protection like Mob and Mbzl rsc.orgbiosynth.com.

Trifluoroacetic Acid (TFA) : For resins and protecting groups cleaved by TFA (e.g., MBHA resins, Trt protection), TFA is used as the cleavage cocktail reagent. TFA-based cocktails often include scavengers (e.g., anisole, thioanisole, water) to trap carbocations generated during deprotection, preventing side reactions with sensitive amino acid residues chemimpex.comrsc.orgbiosynth.com.

Solution-Phase Synthesis Methods for (Boc-Cys-OH)2 and Cysteine-Containing Fragments

While SPPS is prevalent, solution-phase synthesis remains valuable for preparing smaller cysteine-containing fragments or specific derivatives like Boc-Cys-OH itself. Boc-cystine (this compound) can be synthesized by reacting L-cystine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions, followed by acidification rsc.org. Boc-Cys-OH can also be synthesized from L-cysteine using Boc anhydride (B1165640) biosynth.comsigmaaldrich.comiris-biotech.de. Solution-phase methods are also employed for synthesizing modified cysteine residues, such as N-(tert-Butoxycarbonyl)-L-cysteine methyl ester sigmaaldrich.comscbt.comoakwoodchemical.com.

Enzymatic Synthesis Approaches for Asymmetric Cystine Peptides Involving this compound Educts

Enzymatic methods offer highly specific routes for peptide synthesis, including the formation of asymmetric cystine peptides. While direct use of this compound as an educt in enzymatic synthesis is less commonly detailed in the provided snippets, enzymes can be employed in peptide bond formation or in modifying protected amino acids. For instance, enzymes are crucial in biological systems for forming disulfide bonds during protein folding rsc.org. Research into enzymatic peptide synthesis often focuses on creating specific peptide bonds or modifying amino acid side chains, potentially using protected cysteine derivatives as substrates.

Oxidative Strategies for Disulfide Bridge Formation in Cysteine Derivatives

The formation of disulfide bonds (-S-S-) from cysteine thiols (-SH) is a key step in generating cystine structures, including the dimer this compound. Various oxidative methods are employed:

Air Oxidation : Simple exposure to air in buffered solutions, often at neutral or slightly alkaline pH, can lead to disulfide bond formation, especially for peptides with exposed thiols sigmaaldrich.comrsc.org.

Iodine Oxidation : Treatment with iodine is a common method for simultaneously deprotecting thiol groups (e.g., Acm, Trt) and promoting disulfide bond formation. The reaction rate is solvent-dependent, allowing some selectivity sigmaaldrich.com.

DMSO Oxidation : Dimethyl sulfoxide (B87167) (DMSO) can act as an oxidant, often in combination with other reagents or under specific conditions, to facilitate disulfide bond formation sigmaaldrich.com.

Other Oxidants : Reagents such as ferric chloride (FeCl3), potassium ferricyanide, and various redox systems like oxidized and reduced glutathione (B108866) (GSSG/GSH) are also utilized for controlled disulfide bond formation, a process sometimes referred to as "oxidative folding" bachem.comsigmaaldrich.comrsc.org. The choice of oxidant and conditions is crucial for achieving regioselective formation of disulfide bridges, especially in peptides with multiple cysteine residues researchgate.netbachem.comsigmaaldrich.com.

Chemical Reactivity and Transformation Pathways of Boc Cys Oh 2 and Cysteine Disulfides

Disulfide Bond Formation Mechanisms (Oxidation, Regioselectivity)

The formation of a disulfide bond from two thiol groups, such as in the synthesis of (Boc-Cys-OH)₂ from Boc-Cys-OH, is an oxidative process. This reaction is fundamental in peptide and protein chemistry, contributing to the tertiary and quaternary structures of proteins. clinisciences.com The oxidation of cysteine residues can be influenced by the cellular redox environment and is a key post-translational modification that regulates protein function. frontiersin.orgfrontiersin.orgnih.gov

The reactivity of the cysteine thiol group is largely dependent on its ionization to the more nucleophilic thiolate anion. mdpi.comrsc.org The pKa of the cysteine thiol is approximately 8.5, meaning that at neutral pH, only a small fraction exists as the reactive thiolate. mdpi.com However, the local protein microenvironment can significantly influence this pKa, thereby modulating the reactivity of specific cysteine residues. mdpi.comacs.org

Various oxidizing agents can be employed to facilitate disulfide bond formation. These range from simple air oxidation to more controlled chemical oxidants. The choice of oxidant can be critical for achieving regioselectivity, especially in complex molecules with multiple cysteine residues where specific disulfide linkages are desired.

Common Oxidizing Agents for Disulfide Bond Formation

| Oxidant Category | Examples | Characteristics |

| Mild Oxidants | Air (O₂) | Slow, often used for simple disulfides. |

| Dimethyl sulfoxide (B87167) (DMSO) | Commonly used in organic synthesis. | |

| Halogen-based | Iodine (I₂) | A classic and effective reagent. |

| Metal-based | Ferricyanide (K₃[Fe(CN)₆]) | Often used in peptide synthesis. |

| Enzymatic | Sulfhydryl oxidases | Provide high specificity in biological systems. |

This table provides a summary of common oxidizing agents used for the formation of disulfide bonds.

Regioselective disulfide bond formation is a significant challenge in the synthesis of complex peptides and proteins containing multiple cysteine residues. Strategies to achieve this include the use of orthogonal protecting groups for different cysteine thiols, allowing for their sequential deprotection and oxidation to form the desired disulfide bridges in a controlled manner.

Radical Chemistry Approaches for C-S Bond Activation in Cysteine Derivatives

Recent advancements in synthetic chemistry have explored radical-mediated transformations of cysteine derivatives, moving beyond simple disulfide bond cleavage. These methods allow for the activation of the carbon-sulfur (C-S) bond, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom bonds.

Desulfurative alkylation provides a pathway to convert cysteine residues into other amino acids, particularly unnatural amino acids (UAAs). acs.orgacs.org This approach involves the generation of a carbon-centered radical at the β-position of the cysteine derivative following C-S bond cleavage. This radical can then participate in various C-C bond-forming reactions. researchgate.net Photocatalytic methods have emerged as powerful tools for these transformations, proceeding under mild conditions. researchgate.netresearchgate.net For instance, a visible-light-induced, photocatalyst-free approach utilizes a formate (B1220265) salt as a hydrogen atom donor to generate a highly reductive CO₂ radical anion, which facilitates the C-S bond cleavage of S-benzoyl protected cysteine derivatives. acs.org

The conversion of C-S bonds in cysteine derivatives to C-C bonds represents a significant strategy for synthesizing UAAs and modifying peptides. researchgate.netnih.govthieme-connect.com This transformation can be achieved through intramolecular radical substitution on the sulfur atom, which generates an alkyl radical that can then engage in various C-C bond-forming events. researchgate.netnih.gov These reactions often proceed under mild, photocatalytic conditions and can be performed open to air, demonstrating their robustness and practicality. researchgate.netnih.gov This strategy has been successfully applied to the synthesis of complex molecules, including C-linked glycoconjugates. researchgate.net

Visible-light photoredox catalysis has become a cornerstone for the modification of amino acids, including cysteine derivatives, due to its mild reaction conditions and high functional group tolerance. researchgate.netnih.gov This approach enables a wide range of transformations, such as desulfurization, arylation, and the formation of heteroaryl amino acids. nih.govnoelresearchgroup.comrsc.orgrsc.org

In these reactions, a photocatalyst, upon absorbing visible light, becomes excited and can initiate single-electron transfer (SET) processes, leading to the formation of radical intermediates. cam.ac.uk For example, the arylation of cysteine can be achieved by generating an aryl radical from a diazonium salt using a ruthenium-based photocatalyst. noelresearchgroup.com Similarly, the desulfurative heteroarylation of cysteine derivatives with quinoxalinones can be accomplished using an iridium(III) photocatalyst to synthesize pharmacologically relevant amino acids. rsc.orgrsc.org Dual catalytic systems, combining a photocatalyst with a nickel catalyst, have also been developed for the arylation of cysteine residues. cam.ac.uk

The thiol-ene reaction, the addition of a thiol to an alkene, is another transformation that can be initiated by visible-light photocatalysis under biocompatible conditions. nih.govcam.ac.ukmdpi.com These photocatalytic methods expand the toolkit for modifying cysteine residues in peptides and proteins, allowing for the introduction of diverse functional groups and the synthesis of novel biomolecules. nih.govresearchgate.net

Thiol Reactivity of Cysteine Residues in Nucleophilic and Redox Catalysis

The thiol group of cysteine is one of the most reactive functional groups in proteins under physiological conditions, playing crucial roles in both nucleophilic and redox catalysis. frontiersin.orgmdpi.comnih.gov

In nucleophilic catalysis, the deprotonated form of the thiol, the thiolate anion, acts as a potent nucleophile. rsc.orgacs.orgresearchgate.net This reactivity is harnessed by numerous enzymes where a catalytic cysteine residue attacks a substrate to form a covalent intermediate. mdpi.com The nucleophilicity of the cysteine thiolate is influenced by the surrounding protein microenvironment, which can lower its pKa and enhance its reactivity at physiological pH. mdpi.comacs.org N-acylcysteines and related peptides have been shown to act as organocatalysts, facilitating peptide ligation in water by coupling α-amidonitriles to amines. chemrxiv.orgucl.ac.uknih.gov Cysteine-derived organocatalysts have also been developed for highly enantioselective intramolecular Michael reactions. tohoku.ac.jp

In redox catalysis, cysteine residues act as redox-sensitive switches, sensing and transducing changes in the cellular redox state. nih.govnih.govelifesciences.org The thiol group can undergo a variety of reversible and irreversible oxidative modifications, including the formation of sulfenic, sulfinic, and sulfonic acids, as well as disulfide bonds. frontiersin.org These modifications can alter protein conformation and activity, thereby regulating signaling pathways. frontiersin.orgnih.govelifesciences.org For example, the reversible oxidation of catalytic cysteine residues in some protein kinases directly regulates their enzymatic activity. elifesciences.org Peroxiredoxins, a family of cysteine-based peroxidases, play a key role in antioxidant defense and cell signaling by reducing peroxides via a reactive cysteine residue. nih.gov The ability of cysteine residues to cycle between reduced and oxidized states makes them central to maintaining redox homeostasis and mediating redox-dependent cellular processes. frontiersin.orglibretexts.orgnih.gov

Advanced Spectroscopic and Structural Characterization in Research Contexts of Cysteine Disulfides

Circular Dichroism (CD) Spectroscopy for Conformational Analysis of Disulfide-Containing Peptides

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. americanpeptidesociety.org In the context of (Boc-Cys-OH)₂, the primary chiral centers are the two α-carbons of the L-cysteine residues. However, the disulfide bond (–S–S–) itself can adopt a twisted, non-planar conformation, creating an additional element of chirality known as disulfide chirality or helicity. This inherent chirality makes the disulfide bond a chromophore that contributes significantly to the CD spectrum, typically in the far-UV region (250-300 nm). nih.govnih.gov

The sign and magnitude of the CD signal associated with the disulfide bond are directly related to the dihedral angle (χ³) of the Cα-Cβ-S-S-Cβ-Cα backbone. A right-handed (P-helical) twist generally corresponds to a positive Cotton effect, while a left-handed (M-helical) twist results in a negative Cotton effect. hmdb.ca

For (Boc-Cys-OH)₂, the conformational freedom of the molecule in solution means that the observed CD spectrum is an average of all populated conformations. The bulky tert-butoxycarbonyl (Boc) groups impose steric constraints that influence the preferred disulfide dihedral angle. Studies on related molecules, such as N,N'-diacetyl-L-cystine bismethylamide, have shown that the disulfide bond conformation is sensitive to solvent polarity and temperature, which is also expected for (Boc-Cys-OH)₂. nih.gov While a specific spectrum for (Boc-Cys-OH)₂ is not widely published, analysis of similar disulfide-containing peptides allows for a general characterization.

Table 1: Typical CD Spectral Regions for Disulfide-Containing Peptides

| Wavelength Range (nm) | Chromophore | Associated Conformation/Transition |

|---|---|---|

| > 250 nm | Disulfide Bond (S-S) | Lowest energy transition, sensitive to disulfide dihedral angle |

| 210 - 230 nm | Amide (n→π*) | Secondary structure (e.g., β-turns, helices) |

The analysis of the disulfide chromophore's contribution provides critical insights into the local conformation around the cystine residue, which is fundamental for understanding the structural integrity and biological function of larger peptides and proteins synthesized using this building block.

X-ray Crystallography for Molecular and Supramolecular Structural Elucidation of Cysteine Oligomers

X-ray crystallography provides definitive, atomic-level information on the three-dimensional structure of a molecule in its crystalline state. This technique would be the ultimate tool for elucidating the precise bond lengths, bond angles, and torsion angles of (Boc-Cys-OH)₂, as well as its intermolecular interactions (supramolecular structure) through hydrogen bonding and van der Waals forces.

While a specific, publicly available crystal structure for (Boc-Cys-OH)₂ is not reported in major databases, extensive crystallographic studies on L-cystine and various peptides containing disulfide bridges have established key structural parameters. researchgate.net For (Boc-Cys-OH)₂, a crystallographic study would be expected to reveal:

Molecular Conformation: The exact conformation of the two Boc-protected cysteine moieties and the precise dihedral angle of the disulfide bond. In the solid state, the molecule would likely adopt a single, low-energy conformation.

Bond Parameters: The S–S bond length is typically around 2.05 Å, and the C–S–S bond angle is approximately 104°. researchgate.net

Hydrogen Bonding Network: The carboxylic acid groups (–COOH) are expected to be primary sites for intermolecular hydrogen bonding, potentially forming dimers or extended networks that define the crystal packing. The N–H groups of the Boc-carbamate may also participate as hydrogen bond donors.

Table 2: Expected Crystallographic Data Parameters for (Boc-Cys-OH)₂

| Parameter | Expected Value/Information | Significance |

|---|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the unit cell |

| Space Group | e.g., P2₁ | Defines the symmetry elements within the unit cell |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit |

| S-S Bond Length | ~2.05 Å | Confirms the disulfide linkage |

| C-S-S Bond Angle | ~104° | Defines the geometry at the sulfur atoms |

| S-S Dihedral Angle | ±90° (typical range) | Determines the chirality (helicity) of the disulfide bond |

Such a structural analysis would provide an invaluable benchmark for calibrating theoretical models and for understanding the conformational preferences that (Boc-Cys-OH)₂ imposes when incorporated into a larger peptide sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Disulfide-Bond Containing Biomolecules

NMR spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution. For (Boc-Cys-OH)₂, ¹H and ¹³C NMR provide a detailed picture of the covalent structure and can offer insights into its solution-state conformation.

The ¹H NMR spectrum is characterized by distinct signals for the protons of the cysteine backbone and the Boc protecting group. chemicalbook.com The chemical shifts of the α-proton (Hα) and the diastereotopic β-protons (Hβ) are particularly sensitive to the local chemical environment and conformation. nih.govresearchgate.net

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The chemical shifts of the carbonyl carbon (C=O) of the carboxylic acid and the Boc group are sensitive to solvent and hydrogen bonding interactions. mdpi.com The Cβ chemical shift is a known indicator of the oxidation state of the cysteine residue; in the oxidized disulfide form (cystine), the Cβ signal typically appears downfield (at a higher ppm) compared to its position in the reduced (cysteine) form. nih.gov

Table 3: Typical ¹H and ¹³C NMR Chemical Shift Ranges for (Boc-Cys-OH)₂ in a Polar Aprotic Solvent (e.g., DMSO-d₆)

| Atom | Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| NH (Boc) | ¹H | ~7.0 - 7.5 | Doublet | Coupling to Hα |

| Hα | ¹H | ~4.2 - 4.5 | Multiplet | |

| Hβ | ¹H | ~2.9 - 3.4 | Multiplet | Diastereotopic protons, complex coupling |

| CH₃ (Boc) | ¹H | ~1.40 | Singlet | |

| COOH | ¹H | ~12.0 - 13.0 | Broad Singlet | Acidic proton, may exchange |

| C=O (COOH) | ¹³C | ~172 - 174 | - | |

| C=O (Boc) | ¹³C | ~155 - 156 | - | |

| C (quaternary, Boc) | ¹³C | ~78 - 80 | - | |

| Cα | ¹³C | ~52 - 54 | - | |

| Cβ | ¹³C | ~40 - 45 | - | Downfield shift confirms disulfide bond |

Note: Chemical shifts are approximate and can vary with solvent, concentration, and temperature.

Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to unambiguously assign these signals and provide further structural constraints.

Mass Spectrometry Applications in Disulfide Detection and Connectivity Mapping

Mass spectrometry (MS) is an essential analytical technique for verifying the molecular weight and structural integrity of molecules like (Boc-Cys-OH)₂. Using soft ionization techniques such as Electrospray Ionization (ESI), the intact molecular ion can be readily observed. rsc.org

The molecular weight of (Boc-Cys-OH)₂ is 440.53 g/mol . In ESI-MS, it is typically observed as a protonated molecule [M+H]⁺ at m/z 441.1, a sodiated adduct [M+Na]⁺ at m/z 463.1, or a deprotonated molecule [M-H]⁻ at m/z 439.1, depending on the ionization mode and solvent conditions. achemblock.comsigmaaldrich.com

Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the molecular ion. nih.gov The fragmentation pattern of (Boc-Cys-OH)₂ is predictable based on its structure, with characteristic losses corresponding to the protecting groups and cleavage around the disulfide bond.

Table 4: Predicted Major Fragment Ions for [M+H]⁺ of (Boc-Cys-OH)₂ in MS/MS Analysis

| m/z (calculated) | Neutral Loss | Fragment Identity/Description |

|---|---|---|

| 385.1 | 56 (C₄H₈) | Loss of isobutylene (B52900) from one Boc group |

| 341.1 | 100 (C₅H₈O₂) | Loss of one entire Boc group |

| 285.0 | 156 (C₈H₁₆O₂) | Loss of isobutylene from both Boc groups |

| 241.0 | 200 (C₁₀H₁₆O₄) | Loss of both Boc groups |

| 221.0 | - | Cleavage of S-S bond, yielding protonated Boc-Cys-SH |

The observation of the correct molecular weight confirms the successful synthesis and dimerization of the Boc-cysteine monomer. The fragmentation pattern from MS/MS analysis serves to verify the presence of both the Boc groups and the disulfide linkage, providing a comprehensive characterization of the molecule's identity and purity. nih.gov

Supramolecular Chemistry and Self Assembly Research Involving Cysteine Derivatives

Principles of Self-Assembly and Co-Assembly of Cysteine Derivatives

The self-assembly of cysteine derivatives like (Boc-Cys-OH)2 is a spontaneous process driven by a combination of non-covalent interactions. These interactions dictate the organization of individual molecules into well-defined, higher-order structures.

Key driving forces include:

Hydrogen Bonding: The carboxylic acid and amide groups in N-protected cysteine derivatives are primary sites for hydrogen bond formation. These interactions often lead to the formation of one-dimensional chains or sheet-like structures, which serve as the primary framework for larger assemblies.

Hydrophobic Interactions: The tert-butoxycarbonyl (Boc) groups are nonpolar and bulky. In aqueous environments, these groups tend to segregate from water, driving the aggregation of the molecules to minimize contact with the solvent. This hydrophobic effect plays a crucial role in the stability of the resulting supramolecular structures.

In a broader context, studies on other N-protected amino acids have highlighted the importance of specific motifs. For instance, N-Boc protected dipeptides containing aromatic moieties like phenylalanine have been shown to self-assemble with assistance from π–π stacking and hydrophobic interactions. nih.gov While this compound lacks a significant aromatic component for π–π stacking, the principles of hydrogen bonding and hydrophobic interactions remain the dominant forces governing its assembly. The self-association of the thiol-containing amino acid cysteine into amyloid-like nanofibrils has been noted, a process that precedes the formation of cystine crystals. nih.gov This highlights the intrinsic tendency of the cysteine scaffold to form ordered assemblies.

Formation of Supramolecular Hydrogels from Cysteine-Based Building Blocks

Supramolecular hydrogels are three-dimensional networks of self-assembled molecules that can entrap large amounts of water. nih.gov Cysteine derivatives are excellent candidates for forming such gels, known as low-molecular-weight gelators (LMWGs).

The process of hydrogelation typically involves the hierarchical self-assembly of the gelator molecules. For N-protected cysteine derivatives, this proceeds as follows:

Molecular Assembly: Individual molecules associate via hydrogen bonds and hydrophobic interactions to form initial aggregates.

Fiber Formation: These initial assemblies grow into one-dimensional nanostructures, such as fibers or ribbons.

Network Entanglement: At a sufficient concentration (the minimum gelation concentration), these fibers entangle to form a three-dimensional network that immobilizes the solvent, resulting in a stable hydrogel. nih.gov

Research on related systems provides insight into this behavior. For example, Fmoc-protected phenylalanine-phenylalanine-cysteine can self-assemble into micelles at high pH, which then transform into a stable hydrogel. nih.gov Similarly, chemically modified poly(L-cysteine) chains featuring disulfide bridges can form nanofibrous hydrogels based on β-sheet structures at physiological pH. mdpi.com These findings underscore the capacity of protected cysteine and cystine molecules to act as effective hydrogelators, where the interplay of non-covalent forces leads to the formation of robust, water-swollen networks.

Table 1: Examples of Hydrogel Formation by Modified Cysteine Peptides This table is generated based on data from related systems to illustrate the principles applicable to this compound.

| Derivative | Key Interactions | Resulting Structure | Stimulus-Responsivity | Reference |

|---|---|---|---|---|

| Fmoc-Phe-Phe-Cys | π–π stacking, Hydrogen bonding | Micelles transitioning to hydrogel | pH-sensitive | nih.gov |

| Poly(L-cysteine) Amphiphiles | β-sheet formation, Disulfide bonds | Nanofibrous hydrogels | pH and Reduction | mdpi.com |

| Cyclo-(Leu-S-Bzl-Cys) | Antiparallel β-sheet | Thermoreversible hydrogel | Temperature and pH | nih.gov |

Metal-Ion Coordination in Supramolecular Structures (e.g., with Silver, Zinc)

The cysteine moiety provides a powerful binding site for various metal ions, particularly soft metals that have a high affinity for the sulfur atom in the thiol or disulfide group. The coordination of metal ions can be used to direct the assembly of cysteine derivatives, creating more complex and often more rigid supramolecular structures.

The thiol (-SH) group of cysteine is the primary binding site for metal ions like zinc (Zn²⁺), cadmium (Cd²⁺), lead (Pb²⁺), and silver (Ag⁺). nih.gov In the case of this compound, the disulfide bond (S-S) can also interact with metal ions, potentially leading to bond cleavage or the formation of intricate coordination polymers.

Key findings in this area include:

Coordination-Driven Gelation: The addition of metal ions can trigger the formation of hydrogels. For example, cages appended with cysteine-containing peptides have been shown to form gels upon the addition of Ag⁺, Zn²⁺, or Hg²⁺. cam.ac.uk The metal ions act as crosslinkers, connecting the peptide units through coordination with the thiol groups to form the gel network. cam.ac.uk

Stability of Complexes: The stability of the formed metal-peptide complexes often follows the order Ni(II) < Zn(II) < Pb(II) < Cd(II). nih.gov For peptides containing two cysteine residues, the (S⁻,S⁻) coordinated species are typically formed in the physiological pH range. nih.gov

Structural Motifs: In biological systems, zinc coordination to cysteine residues is a common structural motif, famously seen in zinc fingers where Cys₄ or Cys₂His₂ coordination spheres stabilize protein folds. This demonstrates the strong directional preference of sulfur-metal bonds, a principle that can be exploited in synthetic supramolecular chemistry to create well-defined architectures.

Redox-Responsive Supramolecular Assemblies Utilizing Cysteine Moieties

The disulfide bond is the defining feature of cystine and its derivatives like this compound, making it an ideal functional group for creating redox-responsive materials. This responsiveness is rooted in the reversible cleavage and formation of the S-S bond.

Reduction-Triggered Disassembly: The disulfide bond can be cleaved by reducing agents, most notably glutathione (B108866) (GSH), a tripeptide that is present in significantly higher concentrations inside cells compared to the extracellular environment. nih.gov When a supramolecular assembly, such as a hydrogel, is held together by molecules of this compound, the introduction of a reducing agent will break the disulfide bond, converting the cystine derivative into two separate N-Boc-cysteine molecules. This molecular change disrupts the non-covalent interactions holding the assembly together, leading to its disassembly (e.g., a gel-to-sol transition). nih.gov This principle is a cornerstone for designing targeted drug delivery systems. nih.gov

Oxidation-Triggered Assembly: Conversely, the reduced form, N-Boc-cysteine, can undergo oxidation to form the disulfide-bonded this compound. This process can be used to trigger the self-assembly and formation of a supramolecular structure. Studies on a tripeptide (Phe-Phe-Cys) have shown that under reductive conditions, it forms nanospheres, while oxidative conditions lead to the formation of a disulfide-bound dimer that further assembles into nanofibrils. nih.gov This demonstrates how the oxidation state of the cysteine sidechain can precisely control the resulting supramolecular morphology.

This reversible thiol-disulfide chemistry allows for the dynamic control of material properties, making these systems "smart" materials that can respond to specific biological or chemical signals. nih.gov

Chirality in Supramolecular Constructs Derived from Cysteine

Chirality is a fundamental property of biological molecules, and its transfer from the molecular level to the supramolecular level is a key area of research. mdpi.com Since this compound is derived from L-cysteine, it is an intrinsically chiral molecule. This molecular chirality can be expressed at a higher structural level during self-assembly.

Chiral Recognition and Sensing: The chiral nature of these supramolecular assemblies can be used for enantioselective recognition. Chiral luminescent lanthanide complexes have been shown to specifically bind chiral N-Boc-amino acids, enabling the discrimination between D- and L-enantiomers. rsc.org

Control of Morphology: The specific enantiomer used can have a profound impact on the final structure. Enantioselective interactions between cysteine and the high-index surfaces of gold nanoparticles have been used to induce asymmetric growth, resulting in nanoparticles with a distinct chirality. nih.gov This illustrates how the chirality of a simple molecule like cysteine can be used to direct the formation of complex, functional nanostructures. The precise control over supramolecular chirality is crucial for applications ranging from asymmetric catalysis to the development of advanced chiral materials. rsc.org

Computational Chemistry and Molecular Modeling Studies of Cysteine Based Systems

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, allowing researchers to observe the motion of atoms and molecules over time. By solving Newton's equations of motion, MD provides insights into the conformational landscape, flexibility, and interactions of molecules like (Boc-Cys-OH)2.

Disulfide bonds, such as the one present in this compound, are crucial covalent linkages that significantly impact the structure and stability of peptides and proteins. monash.edu They act as conformational staples, reducing the entropy of the unfolded state and guiding the polypeptide chain towards its native fold. monash.edu

MD simulations have been instrumental in elucidating this role. Studies on peptides have shown that the presence of a disulfide bridge dramatically restricts conformational flexibility. For example, a simulation comparing a cyclic, disulfide-bridged peptide with its linear, unbridged counterpart demonstrated that the cyclic form explores a much more limited set of conformations and is "locked" into a bioactive structure. nih.gov The linear form, conversely, is far more flexible, sampling a wide range of shapes. nih.gov This principle directly applies to this compound, where the S-S bond constrains the two Boc-cysteine units, preventing them from moving freely relative to one another.

Cysteine residues are frequently found in the active sites of enzymes, where their thiol groups can act as potent nucleophiles in catalytic reactions or form covalent bonds with inhibitors. nih.gov MD simulations are widely used to study the dynamics of these interactions, providing a detailed picture of how a ligand binds to a protein. nih.gov

Simulations can reveal:

Binding Poses: How a ligand, potentially resembling a fragment of this compound, fits into a protein's binding pocket.

Interaction Stability: The duration and strength of interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein residues.

Conformational Changes: How the protein and ligand adapt their shapes upon binding.

Binding Free Energies: Techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to MD trajectories to estimate the affinity of a ligand for a protein. nih.gov

These computational approaches are vital in drug discovery, for instance, in the design of covalent inhibitors that target cysteine residues in enzymes like cysteine proteases. nih.gov

Quantum Mechanical (QM) and Combined QM/MM Calculations for Reaction Mechanisms

While MD simulations excel at describing molecular motion, they rely on classical mechanics and are generally unable to model the breaking and forming of chemical bonds. For this, quantum mechanics (QM) is required. QM calculations can accurately describe the electronic structure of molecules and compute the energetics of chemical reactions.

For complex systems like an enzyme active site, performing QM calculations on the entire protein is computationally prohibitive. This challenge is overcome by using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. In a QM/MM simulation, a small, chemically active region (e.g., the reacting cysteine, a substrate, and key catalytic residues) is treated with high-accuracy QM, while the rest of the protein and solvent are treated with the computationally less expensive MM force field. nih.govnih.gov

QM/MM simulations have been successfully applied to study:

Enzymatic Catalysis: Elucidating the step-by-step mechanism of reactions involving cysteine proteases, including the nucleophilic attack of the cysteine thiolate on a substrate. nih.gov

Covalent Inhibition: Modeling the reaction mechanism between a drug and a target cysteine residue to understand its efficiency and kinetics. biorxiv.orgchemrxiv.org

Redox Chemistry: Investigating the reduction of disulfide bridges, a fundamental process in cellular signaling and protein folding. researchgate.net

A study on the fractionation of peptides with disulfide bonds demonstrated that QM methods can accurately calculate interaction energies even when the disulfide bond itself is fragmented for computational efficiency, further validating the power of these approaches. nih.govaip.orgaip.org

In Silico Approaches for Predicting Disulfide Bond Formation and Connectivity

Given a protein's amino acid sequence, predicting which cysteine residues will form disulfide bonds (the bonding state) and which pairs will be linked (the connectivity pattern) is a significant computational challenge. nih.gov Accurate prediction is valuable as it provides constraints that can dramatically improve the accuracy of protein structure prediction. nih.gov

A variety of in silico methods have been developed for this purpose, often employing machine learning techniques:

Neural Networks: These models are trained on large datasets of proteins with known structures to learn the sequence patterns surrounding cysteines that favor disulfide bond formation. odu.edu

Support Vector Machines (SVMs): SVMs are used to classify cysteines as either bonded or free based on features derived from the protein sequence and its local structural environment. nih.gov

Evolutionary Information: Using multiple sequence alignments of related proteins can reveal conserved cysteine residues that are more likely to be involved in structurally important disulfide bonds. odu.edu

These prediction methods are typically a two-stage process: first, predicting the bonding state of each cysteine, and second, predicting the specific connectivity pattern among the bonded cysteines. odu.edu The accuracy of these methods has steadily improved with the incorporation of more sophisticated features and larger training datasets. researchgate.net

| Method/Feature | Description | Reported Accuracy (Approx.) |

|---|---|---|

| Neural Networks (Sequence Window) | Uses the local amino acid sequence surrounding a cysteine to predict its bonding state. | ~81% odu.edu |

| Multiple Sequence Alignments (MSA) | Utilizes evolutionary conservation information to improve prediction accuracy. | 81-82% odu.edu |

| Support Vector Machines (SVM) | Classifies cysteine states using various sequence and predicted structural features. | ~85% researchgate.net |

| Hybrid Methods (HMM + NN) | Combine different machine learning models, such as Hidden Markov Models and Neural Networks, for enhanced performance. | ~88% (cysteine basis) odu.edu |

| Context-Based Features | Incorporates global protein features and predicted structural context to further refine predictions. | ~91% (residue-level) odu.edu |

Applications in Advanced Chemical Synthesis Utilizing Boc Cys Oh 2 and Its Analogs

Catalytic Applications of Cysteine-Based Compounds

Organocatalysis and Asymmetric Reactions

The field of organocatalysis has witnessed significant advancements, with chiral amino acid derivatives emerging as versatile building blocks for the design of efficient asymmetric catalysts. Among these, cysteine and its derivatives, particularly those bearing the tert-butoxycarbonyl (Boc) protecting group, have garnered considerable attention due to their inherent chirality and functional group diversity. While (Boc-Cys-OH)2, chemically known as N,N'-Di(tert-butoxycarbonyl)-L-cystine, is a dimer of N-Boc-L-cysteine, the Boc-protected cysteine moiety itself serves as a crucial component in developing sophisticated organocatalysts for a range of asymmetric transformations. These catalysts leverage the unique structural features of cysteine to induce high levels of stereoselectivity in various chemical reactions.

Research has demonstrated the efficacy of cysteine-based organocatalysts in several key asymmetric reactions:

Asymmetric Aldol (B89426) Reactions: Chiral ionic liquids (CILs) derived from S-protected L-cysteine have been successfully employed as organocatalysts in the asymmetric aldol condensation of aldehydes and ketones. For instance, CILs composed of S-methyl-l-cysteine cations and bis(trifluoromethane)sulfonimide anions have catalyzed the reaction between nitrobenzaldehydes and acetone (B3395972) or cyclohexanone, yielding aldol products with moderate yields (70–79%) and high enantiomeric excesses (ee) ranging from 53% to 90% mdpi.com. Furthermore, chiral cysteine-derived prolinamides, synthesized using S-alkyl-L-cysteine methyl ester and N-Boc-L-proline, have also shown promise in catalyzing asymmetric aldol reactions jetir.org.

Asymmetric Michael Reactions: Cysteine derivatives have proven effective in catalyzing asymmetric Michael reactions. A notable example involves a cysteine-derived organocatalyst that facilitated the asymmetric intramolecular Michael reaction of a substituted cyclohexadienone precursor, affording a bicyclo[4.3.0]nonene skeleton with good yields and high enantioselectivity (e.g., 77% yield and 94% ee) tohoku.ac.jp. Additionally, copper(II) complexes incorporating dimeric cyclic cysteine ligands have demonstrated catalytic activity in the asymmetric Michael condensation of nitromethane (B149229) with chalcones unimi.it.

Other Asymmetric Transformations:

Ketone Reduction: S-alkylated L-cysteine derivatives have been utilized as catalysts for the enantioselective reduction of prochiral aromatic ketones using borane, leading to chiral secondary alcohols with high optical yields, up to 100% ee capes.gov.br.

Rauhut−Currier Reactions: Various derivatives of protected cysteine have exhibited significant reactivity and enantiotopic control in enantioselective Rauhut−Currier reactions, achieving high yields and high enantioselectivities acs.org.

Peptide Catalysis: The Boc-protected cysteine moiety has been incorporated into more complex catalytic systems, such as tetrapeptide thiol HAT catalysts. One such catalyst, Boc-Cys-DPro-Acpc-XPhg-NMe2, has been optimized for asymmetric catalysis, with studies indicating the crucial role of non-covalent interactions like hydrogen-bonding and π−π stacking in substrate recognition and chirality induction frontiersin.org.

These findings underscore the versatility of Boc-protected cysteine derivatives and their analogs in the development of advanced organocatalysts for stereoselective synthesis.

Key Research Findings in Organocatalysis and Asymmetric Reactions

| Reaction Type | Catalyst Type / Key Moiety | Substrate Example | Yield (%) | Enantiomeric Excess (ee, %) |

| Asymmetric Aldol Reaction | CILs from S-protected-l-Cysteine mdpi.com | 2- or 4-nitrobenzaldehyde (B150856) + acetone/cyclohexanone | 70–79 | 53–90 |

| Asymmetric Intramolecular Michael | Cysteine-derived organocatalyst tohoku.ac.jp | 4-(3-formylpropyl)cyclohexa-2,5-dien-1-one | Good (e.g., 77%) | High (e.g., 94%) |

| Enantioselective Ketone Reduction | L-cysteine derivatives (S-alkylated) capes.gov.br | Prochiral aromatic ketones | High (up to 100%) | High (up to 100%) |

| Enantioselective Rauhut−Currier | Derivatives of protected cysteine acs.org | Not specified | High | High |

| Asymmetric Michael Condensation | Cu(II) complexes with dimeric cyclic cysteine ligands unimi.it | Nitromethane + Chalcones | Catalytically active | Not specified |

| Asymmetric Catalysis (General) | Boc-Cys-containing tetrapeptide frontiersin.org | Not specified | Not specified | Not specified |

Compound List

this compound

N,N'-Di(tert-butoxycarbonyl)-L-cystine

N-Boc-L-cysteine

S-methyl-l-cysteine

S-carboxymethyl-l-cysteine

L-proline

N-Boc-L-proline

S-alkyl-L-cysteine methyl ester

Thiyl radicals

Nitromethane

Chalcones

4-(3-formylpropyl)cyclohexa-2,5-dien-1-one

2-Nitrobenzaldehyde

4-Nitrobenzaldehyde

Acetone

Cyclohexanone

Protected cysteine derivatives

Cysteine-derived organocatalyst

Chiral ionic liquids (CILs)

Tetratapeptide thiol HAT catalyst

Boc-Cys-DPro-Acpc-XPhg-NMe2

Role in Peptide and Protein Science Research

Impact on Peptide Folding, Stability, and Oligomerization

The formation of a disulfide bond drastically reduces the conformational entropy of the unfolded polypeptide chain, which thermodynamically favors the folded, native state. lsuhsc.edu This stabilizing effect is particularly crucial for smaller peptides that lack the extensive hydrophobic core found in larger proteins. monash.edumonash.edu By covalently linking different parts of a peptide chain or separate chains, disulfide bonds act as molecular staples, ensuring structural integrity and stability. monash.eduresearchgate.net

The process of forming these bonds, known as oxidative folding, is a key step in protein maturation and can proceed through stable, partially folded intermediates. monash.edu Research has shown that the introduction of disulfide bonds can enhance the thermal stability of proteins and peptides. researchgate.net Furthermore, intermolecular disulfide bonds are a primary mechanism for the formation of protein dimers and higher-order oligomers, which is often essential for their biological function. frontiersin.orgtandfonline.com Cysteine oxidation has been shown to promote the dimerization and oligomerization of proteins like the circadian protein Period 2 (PER2), thereby altering its stability and function. nih.govmdpi.com

Dimerization Mechanisms and Interfacial Interactions

The dimerization of cysteine-containing peptides is governed by a complex interplay of non-covalent interactions that precede the formation of the covalent disulfide bond. mdpi.comnih.gov Extensive studies on cysteine dimers have revealed a vast landscape of intermolecular contacts that dictate the structure and stability of these complexes. mdpi.com

| Interaction Type | Description | Role in Dimerization |

|---|---|---|

| Primary Hydrogen Bonds | Involve classical donors (hydroxyl, amino, ammonium) and acceptors (carbonyl, carboxylate, amino). mdpi.com | Dictate the primary structure and orientation of the interacting monomers. mdpi.comnih.gov |

| Salt Bridges | Electrostatic attraction between oppositely charged groups (e.g., carboxylate and ammonium). mdpi.com | Provide strong, long-range attractive forces that stabilize the dimer complex. mdpi.com |

| Secondary Hydrogen Bonds | Weaker H-bonds involving less traditional donors or acceptors. mdpi.com | Contribute to the fine-tuning of the dimer's geometry and overall stability. nih.gov |

| Exotic Contacts (X⋯Y) | Weak interactions involving Carbon, Nitrogen, Oxygen, or Sulfur atoms (e.g., C⋯O, S⋯S). mdpi.com | Play a role in the precise packing and specificity of the interaction interface. mdpi.com |

| Dihydrogen Bonds (H⋯H) | An unconventional hydrogen bond where a protonic hydrogen and a hydridic hydrogen interact. mdpi.com | Add to the network of weak interactions that stabilize the final dimer structure. mdpi.com |

Influence on α-Helical Character and β-Sheet Content

Disulfide bonds impose significant conformational constraints on the peptide backbone, which can have a profound effect on the formation of secondary structures like α-helices and β-sheets. nih.govcreative-proteomics.com The introduction of a disulfide bridge can stabilize an existing α-helix by restricting the movement of the peptide chain and reducing the entropic cost of folding. nih.gov In some cases, an intermolecular disulfide bond can stabilize helical structure by constraining two chains and promoting intermolecular contacts between them. nih.gov

Conversely, the rigid geometry of the disulfide bond can also disrupt or prevent the formation of certain secondary structures if the cysteine residues are not optimally positioned. The impact of a disulfide bond is context-dependent; its effect on secondary structure is intricately linked to the surrounding amino acid sequence. nih.gov For instance, in the prion protein, the native α-helical structure is stabilized by a disulfide bond; conversion to the pathogenic β-sheet-rich form involves the disruption of this bond. nih.govwikipedia.org In some designed peptides, the formation of two disulfide bonds upon oxidation induces a fold into an amphiphilic β-hairpin conformation, which then self-assembles. nih.gov Studies have also shown that β-sheet peptides are often more stable than α-helical peptides, in part because they frequently contain two or more disulfide bonds. mdpi.com

Site-Selective Modification of Peptides and Proteins Using Cysteine Reactivity

The unique reactivity of the cysteine thiol group makes it a prime target for the site-selective modification of peptides and proteins. explorationpub.com While (Boc-Cys-OH)₂ itself has a stable disulfide bond, its constituent cysteine residues, once reduced to their free thiol form, provide a powerful handle for bioconjugation. Cysteine is favored for this purpose due to the high nucleophilicity of its thiol group and its relatively low abundance in most proteins, which allows for more specific labeling. explorationpub.comacs.org

A variety of chemical strategies have been developed to target cysteine residues under physiological conditions. explorationpub.com These methods are crucial for creating antibody-drug conjugates, attaching imaging probes, and developing novel biomaterials. nih.gov

Key Strategies for Cysteine Modification:

Nucleophilic Substitution: This is a classic approach where the nucleophilic thiol group of cysteine reacts with electrophilic reagents such as α-halogenated carbonyls or Michael acceptors. explorationpub.com

Disulfide Exchange: Free thiols can react with other disulfide bonds to form new, mixed disulfides, a strategy often used for attaching probes or other molecules. explorationpub.com

Thiol-yne and Thiol-ene Reactions: These "click chemistry" reactions offer high efficiency and selectivity for conjugating molecules to cysteine residues. mit.eduresearchgate.net

Peptide Tag-Based Modification: Short peptide sequences containing a reactive cysteine can be genetically fused to a protein of interest. nih.gov These tags can enhance the reaction rate and selectivity of conjugation, enabling modification even in complex mixtures like cell lysates. nih.gov For example, a nine-residue cysteine-based reactive peptide interface has been developed that achieves rapid and site-selective protein modification in water with a second-order rate constant of 152 M⁻¹s⁻¹. nih.gov

Redox Regulation in Biological Systems Involving Cysteine

The reversible oxidation and reduction of cysteine residues—the interconversion between the free thiol (-SH) and the disulfide (S-S) state—is a fundamental mechanism of redox regulation in biology. frontiersin.org This "redox switch" can modulate a protein's function, localization, and interactions in response to changes in the cellular redox environment. researchgate.netacs.org Cysteine residues act as cellular sensors for reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are generated during normal metabolism and under conditions of stress. frontiersin.orgnih.gov

The oxidation of a critical cysteine can lead to a conformational change that activates or deactivates an enzyme, alters its binding affinity for other molecules, or triggers a signaling cascade. frontiersin.orgnih.gov For example, the activity of many enzymes, including phosphatases and transcription factors, is controlled by the redox state of their cysteine residues. nih.gov The formation of a disulfide bond can be a protective mechanism to prevent irreversible oxidation of the thiol group under conditions of severe oxidative stress. frontiersin.org This reversible modification allows the cell to respond dynamically to environmental stimuli and maintain redox homeostasis. researchgate.netacs.org

Resistance to Protease Degradation Conferral by Disulfide Bonds

A major hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body. rsc.org Disulfide bonds play a critical role in overcoming this challenge by conferring significant resistance to proteolytic cleavage. rsc.org By cyclizing a peptide or cross-linking its structure, disulfide bonds reduce the flexibility of the peptide backbone. rsc.org This increased rigidity makes it more difficult for proteases to recognize and bind to their specific cleavage sites. rsc.org

This stabilization strategy is widely observed in nature, particularly in toxins and hormones that need to remain active in the extracellular environment. monash.edumonash.edu In synthetic peptide design, introducing disulfide bridges is a well-established method to enhance stability and prolong the half-life of therapeutic peptides. researchgate.net

| Peptide/Construct | Modification | Finding on Proteolytic Stability | Reference |

|---|---|---|---|

| Model peptides (MDM2 inhibitors) | Conjugated via disulfide bonds to naphthalenediimide (NDI). | Hybrid constructs displayed "exceptionally high resistance to proteolysis". | rsc.org |

| General Peptides | Introduction of disulfide bonds. | Confers thermostability and improved biological activity by creating conformational constraints. | researchgate.net |

| Prion Protein (PrPC) | Native disulfide bond connects two α-helices. | The misfolded, protease-resistant form (PrPSc) involves disruption of the native disulfide bond and a shift to β-sheets. | nih.gov |

Emerging Research Directions and Future Perspectives

Integration with Green Chemistry Principles in Synthetic Methodologies

The synthesis and modification of protected cysteine derivatives, including the disulfide dimer of N-tert-butoxycarbonyl-L-cysteine, are increasingly being scrutinized through the lens of green chemistry. Researchers are focusing on developing synthetic routes that minimize environmental impact, reduce waste, and enhance energy efficiency. Electrochemical synthesis has emerged as a promising avenue, offering a cleaner alternative to traditional chemical methods. For instance, electrochemical methods have demonstrated the ability to synthesize α-sulfenylated ketones using Boc-cysteine, highlighting the avoidance of external oxidants or catalysts and showcasing scalability in both batch and continuous flow systems scielo.br. This approach directly relates to the formation of Boc-cysteine disulfide via cathodic reduction scielo.br.

Photocatalysis, particularly using visible light, also presents a greener strategy for functionalizing cysteine derivatives. Studies involving N-Boc cysteine methyl ester have shown that visible light-activated photocatalysts, such as Ru(bpy)₃²⁺, can mediate thiol-ene couplings with low catalyst loadings acs.org. While this specific example uses a methyl ester, the principle of employing visible light and efficient catalysis is transferable to the development of greener protocols for protected cysteine disulfides, potentially enabling their use in water-based systems and reducing reliance on harsh UV radiation or stoichiometric reagents acs.org. Furthermore, copper-catalyzed coupling reactions, which can involve Boc-protected cysteine derivatives, offer pathways for C-S bond formation, contributing to more efficient synthetic strategies for complex cysteine-containing molecules uni-marburg.deresearchgate.net.

Table 1: Greener Synthesis Methodologies for Boc-Cysteine Derivatives

| Synthesis Method | Key Reagents/Conditions | Advantages (Green Aspects) | Relevance to Boc-Cysteine Disulfide | Reference |

| Electrochemical Synthesis | Boc-cysteine, electrochemical cell (batch/flow) | Avoids external oxidants/catalysts, scalable, high tolerance | Formation of Boc-cysteine disulfide via cathodic reduction | scielo.br |

| Photocatalytic Thiol-Ene Coupling | N-Boc cysteine methyl ester, styrene, Ru(bpy)₃²⁺ photocatalyst, visible light | Low catalyst loading, visible light activation, potential for water-based systems | Demonstrates photocatalytic functionalization of protected cysteine derivatives | acs.org |

| Copper-Catalyzed Coupling | N-Boc-cysteine, N-methylpyrrole, CuI | C-S bond formation | Synthesis of modified cysteine derivatives | uni-marburg.de |

| Copper(I)-Catalyzed C-S Coupling | N-tosylhydrazones, disulfides, CuI | Efficient C-S bond formation | Synthesis of dithioacetals from disulfides | researchgate.net |

Exploration of Novel Bioelectronic Applications Based on Cysteine Derivatives

Cysteine derivatives, including Boc-protected forms, are gaining traction in the field of bioelectronics due to their versatile functionalization capabilities and inherent biocompatibility. Research into metal complexation using Boc-cysteine derivatives for biomedical imaging and therapy highlights their potential for creating targeted delivery systems and diagnostic agents google.com. These molecules can be covalently linked to targeting vectors, such as peptides or antibodies, enabling precise delivery of metal ions for imaging or therapeutic purposes, thereby bridging molecular biology with electronic detection or modulation.

In the realm of antibody-drug conjugates (ADCs), strategies involving cysteine residues are crucial for achieving site-selective protein modification ucl.ac.uk. While not always directly using the Boc-protected disulfide, the fundamental chemistry of modifying cysteine thiols and forming disulfide bonds is directly relevant. Techniques like Cysteine-to-Lysine Transfer (CLT) aim to create homogeneous ADCs with improved stability, showcasing the importance of controlled cysteine functionalization in advanced bioconjugation. Furthermore, the conjugation of molecules like fluorophores to specific cell types, such as monocytes using N-Boc cysteine-azide derivatives for targeted delivery, points towards applications in bio-imaging and sensing platforms that interface with biological systems bham.ac.uk. The ability to re-bridge disulfide bonds in proteins, as demonstrated with Boc-cysteine derivatives, also offers avenues for stabilizing protein structures for bioelectronic applications ucl.ac.uk.

Table 2: Emerging Bioelectronic and Bioconjugation Applications of Cysteine Derivatives

| Application Area | Cysteine Derivative/Strategy | Functionalization/Role | Key Advantages/Features | Reference |

| Biomedical Imaging/Therapy | Boc-cysteine derivatives | Metal complexation, covalent linking to targeting vectors | Stable chelation, targeting specificity | google.com |

| Antibody-Drug Conjugates (ADCs) | Cysteine residues, Cysteine-to-Lysine Transfer (CLT) | Site-selective modification of proteins | Homogeneous ADCs, improved stability | ucl.ac.uk |

| Targeted Delivery/Imaging | N-boc cysteine-azide | Conjugation of fluorophores to monocytes | Selective targeting of immune cells | bham.ac.uk |

| Protein Modification/Stabilization | Boc-cysteine derivatives | Re-bridging of disulfide bonds in proteins (e.g., Fab fragments) | Controlled protein modification, enhanced stability under physiological conditions | ucl.ac.uk |

| Functionalization of Peptides/Proteins | N-Boc cysteine methyl ester | Thiol-ene coupling with alkenes using visible light photocatalysis | Low catalyst loading, potential for water-based bioconjugation | acs.org |

Advanced Materials Development from Cysteine Self-Assemblies

The inherent ability of cysteine residues to form disulfide bonds provides a powerful basis for the self-assembly of peptides and proteins into complex materials. Protected cysteine derivatives, such as the disulfide dimer of N-tert-butoxycarbonyl-L-cysteine, are instrumental in controlling these self-assembly processes. Research has demonstrated the formation of disulfide dimers from protected cysteine precursors, such as S-trityl-N-Boc-cysteine, yielding stable dimeric structures that can serve as building blocks for larger assemblies rsc.org. The controlled formation of disulfide bonds is a key feature, allowing for the design of materials with specific architectures and properties.

Furthermore, the self-assembly can be achieved through various chemical strategies. Click chemistry, for instance, can be employed to create dimers of coordination compounds, linking them via stable triazole bridges, which can be adapted for cysteine-containing molecules to form complex molecular architectures google.com. The general observation that Boc-cysteine can form disulfides under certain conditions suggests its potential for creating redox-responsive materials, where the disulfide bond can be reversibly cleaved and reformed, influencing the material's properties nih.gov. The development of asymmetrical disulfide bonds through the modification of Boc-cysteine derivatives also offers precise control over material formation, leading to water-soluble conjugates and advanced biomaterials researchgate.net. These self-assembled structures hold promise for applications ranging from hydrogels and nanofibers to drug delivery systems and tissue engineering scaffolds.

Q & A

Basic Research Questions

Q. How should researchers handle disulfide bond formation in (Boc-Cys-OH)₂ during synthesis?

- Methodological Answer : To prevent unintended oxidation, use inert atmospheres (e.g., nitrogen/argon) and reducing agents (e.g., TCEP, DTT) during synthesis. Monitor reaction progress via HPLC or LC-MS to confirm dimerization. For characterization, employ NMR (e.g., δ ~1.3–1.5 ppm for Boc protons) and mass spectrometry (m/z ~434.5 [M+H]⁺). Validate purity using reversed-phase HPLC with a C18 column (acetonitrile/water gradient) .

Q. What spectroscopic techniques are critical for characterizing (Boc-Cys-OH)₂?

- Methodological Answer :

- NMR : Analyze Boc-group protons (¹H NMR) and carbonyl carbons (¹³C NMR).

- FT-IR : Confirm disulfide bonds (~500–540 cm⁻¹ S–S stretch) and Boc carbamate (~1690–1750 cm⁻¹ C=O).

- Mass Spectrometry : Use ESI-MS or MALDI-TOF for molecular weight validation.

Cross-reference data with literature (e.g., J. Org. Chem. protocols) to resolve ambiguities .

Q. How can researchers resolve discrepancies in spectroscopic data for (Boc-Cys-OH)₂?

- Methodological Answer : Cross-validate results using orthogonal techniques (e.g., X-ray crystallography for crystal structure confirmation). Replicate experiments under standardized conditions and compare with published datasets. For conflicting NMR signals, consider solvent effects or dynamic equilibria (e.g., rotamers) .

Advanced Research Questions

Q. What strategies optimize the synthetic yield of (Boc-Cys-OH)₂ while minimizing side reactions?

- Methodological Answer : Employ Design of Experiments (DoE) to test variables (e.g., solvent polarity, pH, temperature). For example, a central composite design can optimize dichloromethane/water ratios and reaction time. Use response surface methodology (RSM) to model interactions and identify optimal conditions. Validate with kinetic studies (e.g., monitoring via inline IR spectroscopy) .

Q. How can computational modeling predict the stability of (Boc-Cys-OH)₂ under varying conditions?

- Methodological Answer : Perform molecular dynamics (MD) simulations to assess conformational stability in solvents like DMSO or water. Density Functional Theory (DFT) calculations can predict bond dissociation energies for disulfide bonds. Compare results with experimental stability studies (e.g., accelerated degradation at 40°C/75% RH) .

Q. What advanced statistical methods are suitable for analyzing complex datasets from (Boc-Cys-OH)₂ stability studies?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify key degradation pathways. Use ANOVA to assess the significance of factors like pH or temperature. For non-linear relationships, machine learning models (e.g., random forests) can predict shelf-life. Ensure reproducibility by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Data Integrity & Reproducibility

Q. How can researchers ensure reproducibility in (Boc-Cys-OH)₂ synthesis protocols?

- Methodological Answer : Document all parameters (e.g., stirring speed, reagent purity) using standardized templates (e.g., ACS Style Guide). Share raw data (e.g., NMR FID files, HPLC chromatograms) in supplementary materials. Use collaborative platforms (e.g., Zenodo) for open-access data archiving .

Q. What ethical standards apply to reporting contradictions in (Boc-Cys-OH)₂ research data?

- Methodological Answer : Disclose limitations and conflicting results transparently in the "Results and Discussion" section. Use tools like GRADA (Gradient of Agreement for Data Analysis) to quantify discrepancies. Adhere to COPE guidelines for addressing potential biases .

Cross-Disciplinary Applications

Q. How can (Boc-Cys-OH)₂ be applied in peptide-based drug delivery systems?

- Methodological Answer : Investigate its role as a self-assembling motif via TEM or DLS to analyze nanostructures. Test biocompatibility using in vitro models (e.g., HEK293 cells) and correlate with computational predictions of cellular uptake. Reference prior studies on cysteine-rich peptides in Biomaterials or Journal of Controlled Release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.